Cas no 764647-70-3 (1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE)

1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE 化学的及び物理的性質
名前と識別子
-
- 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE
- 1-(3-fluorophenyl)cyclopropan-1-amine
- 1-(3-FLUOROPHENYL)-CYCLOPROPANAMINE
- Cyclopropanamine, 1-(3-fluorophenyl)-
- 1-(3-fluorophenyl)-1-cyclopropanamine
- 1-(3-fluorophenyl)-1-cyclopropylamine
- 1-(3-fluorophenyl)-cyclopropylamine
- Cyclopropanamine,1-(3-fluorophenyl)
- Methyl?2-amino-3-chloropropanoate?hydrochloride
- SCHEMBL4320028
- 1-(3-fluorophenyl)cyclopropanamine
- AS-61866
- DTXSID70609983
- AB39563
- N10820
- CS-0002318
- SCHEMBL6327279
- AKOS000773753
- 1-(3-fluorophenyl)cyclopropylamine
- EN300-148190
- 764647-70-3
- A838713
- MFCD07374478
- FT-0690652
- SY225881
-
- MDL: MFCD07374478
- インチ: 1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
- InChIKey: QVTZALHUUXQDTQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)C1(CC1)N
計算された属性
- せいみつぶんしりょう: 151.08000
- どういたいしつりょう: 151.079727485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 26.02000
- LogP: 2.47380
1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM203000-5g |
1-(3-Fluoro-phenyl)-cyclopropylamine |
764647-70-3 | 95%+ | 5g |
$412 | 2023-02-17 | |
eNovation Chemicals LLC | Y1046778-1g |
1-(3-Fluorophenyl)cyclopropanamine |
764647-70-3 | 97% | 1g |
$90 | 2024-06-07 | |
eNovation Chemicals LLC | Y1046778-5g |
1-(3-Fluorophenyl)cyclopropanamine |
764647-70-3 | 97% | 5g |
$230 | 2024-06-07 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-097461-5g |
1-(3-fluorophenyl)cyclopropan-1-amine |
764647-70-3 | 95% | 5g |
$541 | 2023-09-07 | |
eNovation Chemicals LLC | Y1131011-100mg |
1-(3-Fluoro-phenyl)-cyclopropylamine |
764647-70-3 | 95% | 100mg |
$145 | 2024-07-28 | |
eNovation Chemicals LLC | Y1131011-250mg |
1-(3-Fluoro-phenyl)-cyclopropylamine |
764647-70-3 | 95% | 250mg |
$155 | 2024-07-28 | |
abcr | AB313376-1 g |
1-(3-Fluoro-phenyl)-cyclopropylamine, 95%; . |
764647-70-3 | 95% | 1g |
€250.30 | 2023-04-26 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0175-5g |
1-(3-Fluoro-phenyl)-cyclopropylamine |
764647-70-3 | 96% | 5g |
2527.17CNY | 2021-05-07 | |
Enamine | EN300-148190-50mg |
1-(3-fluorophenyl)cyclopropan-1-amine |
764647-70-3 | 50mg |
$32.0 | 2023-09-28 | ||
Enamine | EN300-148190-5.0g |
1-(3-fluorophenyl)cyclopropan-1-amine |
764647-70-3 | 5g |
$151.0 | 2023-06-08 |
1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINEに関する追加情報
Research Briefing on 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE (CAS: 764647-70-3) in Chemical Biology and Pharmaceutical Applications
1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE (CAS: 764647-70-3) is a fluorinated cyclopropylamine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique cyclopropylamine scaffold and fluorine substitution, has been explored as a key intermediate or pharmacophore in the synthesis of bioactive molecules targeting various diseases, including neurological disorders and cancer.
Recent studies have highlighted the role of 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are critical targets for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The fluorine atom at the meta-position of the phenyl ring enhances the compound's binding affinity and selectivity, as demonstrated in in vitro assays. Researchers have also noted its improved metabolic stability compared to non-fluorinated analogs, making it a promising candidate for further optimization.
In addition to its neurological applications, this compound has been investigated as a building block for covalent inhibitors in oncology. The cyclopropylamine group can form irreversible bonds with target proteins, a mechanism exploited in the design of kinase inhibitors. For instance, derivatives of 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE have shown potent activity against EGFR (epidermal growth factor receptor) mutants in preclinical models, suggesting potential for overcoming drug resistance in non-small cell lung cancer (NSCLC).
Synthetic methodologies for 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE have also advanced, with recent publications describing efficient routes via transition metal-catalyzed cyclopropanation or reductive amination. These innovations address previous challenges in yield and scalability, facilitating its broader use in medicinal chemistry campaigns. Furthermore, computational studies have provided insights into its conformational preferences and interactions with biological targets, aiding rational drug design.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives, particularly regarding blood-brain barrier penetration for CNS applications. Ongoing research is exploring structural modifications, such as introducing additional heterocycles or adjusting fluorine positioning, to enhance efficacy and safety profiles. Collaborative efforts between academia and industry are expected to accelerate the translation of findings into clinical candidates.
In conclusion, 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE (764647-70-3) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Its unique chemical features and evolving synthetic accessibility position it as a valuable tool for future drug discovery endeavors. Continued investigation into its structure-activity relationships and target engagement mechanisms will be critical to unlocking its full pharmaceutical potential.
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